molecular formula C18H17ClFN5O2 B2691612 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2185590-99-0

7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2691612
CAS No.: 2185590-99-0
M. Wt: 389.82
InChI Key: DWZLUMCAPCQUFN-UHFFFAOYSA-N
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Description

7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the initial preparation of the pyrimidine core, followed by the introduction of the 3-chloro-4-fluorobenzyl and cyclopentyl groups. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key signaling pathways involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine core with chloro and fluoro substituents enhances its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)methylamino]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2/c19-13-7-10(5-6-14(13)20)8-21-17-22-9-12-15(23-17)24-18(27)25(16(12)26)11-3-1-2-4-11/h5-7,9,11H,1-4,8H2,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZLUMCAPCQUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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